N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as ABT-737, is a small-molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide selectively targets anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many types of cancer, where they promote cell survival and resistance to chemotherapy. By inhibiting these proteins, N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide sensitizes cancer cells to apoptosis and enhances the efficacy of chemotherapy.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy in preclinical studies. However, N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to have limited efficacy as a single agent in clinical trials, likely due to the development of resistance mechanisms in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide is a potent and selective inhibitor of anti-apoptotic proteins of the Bcl-2 family. It has been extensively studied in preclinical models and has shown promising results as an anticancer agent. However, N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to have limitations, such as its limited efficacy as a single agent in clinical trials and the development of resistance mechanisms in cancer cells.
Direcciones Futuras
For N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide research include the development of combination therapies that target multiple pathways involved in cancer cell survival and resistance. Additionally, the identification of biomarkers that predict response to N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide treatment may improve patient selection and increase the efficacy of this agent. Finally, the development of second-generation inhibitors that overcome the limitations of N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide may lead to the development of more effective anticancer agents.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(2-fluorobenzyl)-2-(2-thienyl)-4-quinolinecarboxamide works by binding to the hydrophobic groove of anti-apoptotic proteins of the Bcl-2 family, thereby preventing their interaction with pro-apoptotic proteins. This leads to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria, resulting in the activation of the caspase cascade and ultimately leading to cell death.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-17-8-3-1-6-14(17)13-23-21(25)16-12-19(20-10-5-11-26-20)24-18-9-4-2-7-15(16)18/h1-12H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBMCOQJMKMNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.